molecular formula C14H12N4O3S B6434187 5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2034337-36-3

5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B6434187
CAS No.: 2034337-36-3
M. Wt: 316.34 g/mol
InChI Key: OBABYJBWKPNEDH-UHFFFAOYSA-N
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Description

5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a carboxamide group, and an oxadiazole moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring, followed by the introduction of the carboxamide group and the oxadiazole moiety. Common synthetic routes may include:

  • Thiophene Synthesis: : The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

  • Carboxamide Formation: : The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate carboxylic acid or its derivatives under amide coupling conditions.

  • Oxadiazole Formation: : The oxadiazole ring can be formed through cyclodehydration reactions, often involving hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be used to reduce nitro groups or carbonyl groups to amines or alcohols, respectively.

  • Substitution: : Substitution reactions can be employed to replace functional groups with other atoms or groups, such as halogenation or alkylation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as halogens (Cl₂, Br₂), alkyl halides, and strong acids or bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can include:

  • Oxidation: : Hydroxylated thiophenes, carboxylic acids, and ketones.

  • Reduction: : Amines, alcohols, and reduced oxadiazoles.

  • Substitution: : Halogenated thiophenes, alkylated thiophenes, and substituted oxadiazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : It has potential as a lead compound for drug development, especially in the treatment of diseases involving oxidative stress or inflammation.

  • Industry: : The compound can be used in the development of new materials, such as organic semiconductors or dyes.

Comparison with Similar Compounds

This compound can be compared with other thiophene derivatives, carboxamides, and oxadiazoles. Similar compounds include:

  • Thiophene Derivatives: : Compounds such as thiophene-2-carboxylic acid and its derivatives.

  • Carboxamides: : Compounds like N-phenylcarboxamide and other substituted carboxamides.

  • Oxadiazoles: : Compounds such as 1,2,4-oxadiazole-3-carboxamide and its derivatives.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

5-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-8-4-5-10(22-8)14(20)16-7-11-17-12(18-21-11)9-3-2-6-15-13(9)19/h2-6H,7H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBABYJBWKPNEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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